Product packaging for IR-895(Cat. No.:CAS No. 34411-77-3)

IR-895

Cat. No.: B1602281
CAS No.: 34411-77-3
M. Wt: 669.2 g/mol
InChI Key: WEIPOKGKSDINKW-UHFFFAOYSA-M
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Description

Significance of the Near-Infrared Spectral Window for Bioimaging and Theranostics

The near-infrared (NIR) spectral window, generally defined as wavelengths between 700 and 1700 nm, holds significant advantages for bioimaging and theranostics compared to visible light. Biological tissues exhibit lower absorption and scattering of light in this region, allowing for deeper tissue penetration and reduced autofluorescence from endogenous biomolecules. nih.govresearchgate.netresearchgate.netthno.orgnih.gov This leads to improved signal-to-background ratios, higher resolution, and enhanced contrast in biological imaging applications. researchgate.netthno.orgacs.org The NIR window is often further divided into the NIR-I window (700-900 nm) and the NIR-II window (1000-1700 nm), with the latter offering even greater tissue penetration and lower scattering and autofluorescence. researchgate.netresearchgate.netthno.orgnih.govacs.org The use of NIR light also minimizes photodamage to biological samples. acs.org These characteristics make the NIR spectral window a crucial tool for non-invasive or minimally invasive visualization of biological structures and processes within living organisms, as well as for light-activated therapeutic approaches. macsenlab.com

Overview of Organic Near-Infrared Dyes in Contemporary Science

Organic near-infrared dyes are a class of small molecules that absorb and emit light in the NIR region. nih.govacs.orgnih.gov They are of considerable interest in chemical biology and biomedical research due to their diverse applications. nih.gov Compared to inorganic nanomaterials, organic dyes can offer advantages such as lower toxicity, better bioactivity, and more favorable pharmacokinetic profiles, including rapid excretion. acs.orgnih.govmdpi.com Common classes of organic NIR dyes include cyanine (B1664457) dyes, phthalocyanines, squaraine dyes, rhodamine analogs, and BODIPY dyes. nih.govacs.orgtandfonline.com These dyes can be chemically modified to tune their photophysical properties, improve water solubility, reduce aggregation, and enable conjugation to biomolecules for targeted imaging and therapy. nih.govnih.govtandfonline.com Despite their advantages, organic dyes can sometimes face challenges such as instability in biological environments and hydrophobicity, which can limit their utilization. nih.gov Ongoing research focuses on improving the properties of existing organic dyes and developing new ones with enhanced performance for bioimaging and theranostic applications. nih.govacs.orgnih.govtandfonline.com

Positioning of IR-895 within the Field of Advanced Biomedical Materials Research

This compound is an organic near-infrared dye that has been noted in the context of advanced biomedical materials research, particularly for its optical properties within the NIR range. acs.org Its chemical structure, Dimethyl{4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene}ammonium perchlorate (B79767), identifies it as a polymethine dye. Polymethine fluorophores are a significant class of organic NIR dyes used in bioimaging. mdpi.com

Research involving this compound often explores its photophysical characteristics, such as its maximum absorption wavelength (λmax), which is reported around 895 nm. This places its primary absorption within the NIR-I window. Studies have investigated its behavior in different environments, including in solutions and in the presence of nanocarriers like phage nanosomes, which have been shown to enhance the solubility and potentially the photothermal performance of various NIR dyes, including this compound. acs.org While specific detailed research findings on this compound's direct application in in vivo bioimaging or theranostics are less extensively documented compared to some other commercially available NIR dyes like Indocyanine Green (ICG) or IR-780, its inclusion in studies exploring the potential of different NIR dyes and nanocarrier systems highlights its relevance as a compound of interest in the development of advanced biomedical materials. thno.orgmdpi.comacs.org The exploration of this compound alongside other known NIR dyes in research indicates its potential as a subject for further investigation into its capabilities for bioimaging and theranostic applications. acs.orgresearchgate.net

Data Table: Properties of this compound

PropertyValueSource
CAS Number34411-77-3
Empirical FormulaC₃₉H₄₅ClN₄O₄
Molecular Weight669.25
λmax (absorption)~895 nm
Melting Point220 °C (dec.)
FormSolid
PubChem Substance ID24864449

Data Table: Comparative Spectral Properties of Selected NIR Dyes

Dye NameApproximate λmax (nm)NIR WindowSource
This compound895NIR-I
Indocyanine Green805 (in blood)NIR-I thno.orgmacsenlab.com
IR-780 iodide~780NIR-I acs.org
IR-806~806NIR-I acs.org
IR-820~820NIR-I acs.org
IR-1061>1000NIR-II macsenlab.commdpi.com
CH1055-PEG>1000NIR-II macsenlab.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H45ClN4O4 B1602281 IR-895 CAS No. 34411-77-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl-[4-[(2E,4E)-1,7,7-tris[4-(dimethylamino)phenyl]hepta-2,4,6-trienylidene]cyclohexa-2,5-dien-1-ylidene]azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H45N4.ClHO4/c1-40(2)34-22-14-30(15-23-34)38(31-16-24-35(25-17-31)41(3)4)12-10-9-11-13-39(32-18-26-36(27-19-32)42(5)6)33-20-28-37(29-21-33)43(7)8;2-1(3,4)5/h9-29H,1-8H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIPOKGKSDINKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C=CC=CC=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)/C=C/C=C/C=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583652
Record name N,N-Dimethyl-4-{(2E,4E)-1,7,7-tris[4-(dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}cyclohexa-2,5-dien-1-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34411-77-3
Record name N,N-Dimethyl-4-{(2E,4E)-1,7,7-tris[4-(dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}cyclohexa-2,5-dien-1-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34411-77-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Fundamental Molecular and Spectroscopic Investigations of Ir 895

Chemical Identity and Structural Classification

Understanding the chemical identity and structural classification of IR-895 is crucial for comprehending its physical and chemical properties.

Chemical Class and Nomenclature of this compound

This compound is identified by the CAS Number 34411-77-3. Its empirical formula is C₃₉H₄₅ClN₄O₄, and it has a molecular weight of 669.25. A synonym for this compound is Dimethyl{4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene}ammonium perchlorate (B79767). Based on its structure, which includes conjugated heptatrienylidene and cyclohexadienylidene systems with dimethylaminophenyl substituents and an ammonium (B1175870) perchlorate counterion, this compound can be classified as a polymethine dye, specifically a heptamethine cyanine (B1664457) dye derivative. These types of dyes are known for their strong absorption in the visible to near-infrared regions due to their extended pi-conjugated systems.

Historical Development and Early Research Trajectory of this compound

Information directly detailing the historical development and early research trajectory specifically of this compound is limited in the provided search results. However, the compound's structure suggests it belongs to a class of cyanine dyes that have been studied for their optical properties. One search result mentions a peer-reviewed paper in the Journal of the American Chemical Society from 1958 related to this compound , indicating that research into this or related structures has been ongoing for several decades. The development trajectory of such dyes is generally driven by the need for materials with specific absorption and emission characteristics in various applications, including spectroscopy and imaging.

Optical Absorption and Emission Characteristics Relevant to Biomedical Applications

The optical properties of this compound, particularly its behavior in the near-infrared spectrum, are of significant interest for potential biomedical applications.

Near-Infrared Absorption Maximum at 895 nm

A key characteristic of this compound is its strong absorption in the near-infrared region of the electromagnetic spectrum. The compound exhibits a maximum absorption wavelength (λmax) at 895 nm. worldscientific.com This falls within the biological window (specifically the NIR-I window, 650-950 nm), where light penetration into biological tissues is enhanced due to reduced scattering, absorption, and autofluorescence from biological components like hemoglobin and water. nih.gov This specific absorption maximum makes this compound potentially useful for applications requiring light interaction within this spectral range.

Spectroscopic Profile and Extinction Coefficients

The spectroscopic profile of this compound is dominated by its strong absorption in the near-infrared. While a complete, detailed absorption spectrum was not fully available in the search results, the reported λmax at 895 nm indicates a significant absorption band in this region. worldscientific.com Another near-infrared absorbing dye, IR-28, also has a maximum absorption wavelength of 895 nm. shokubai.co.jp Extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. jawoollam.commdpi.com High extinction coefficients are desirable for applications like imaging and sensing, as they allow for strong signal generation even at low concentrations. Although specific extinction coefficient values for this compound in various media were not explicitly found, the classification of this compound as a near-IR dye and the general properties of related NIR-absorbing dyes shokubai.co.jp suggest it likely possesses a high extinction coefficient in the region of its absorption maximum. The extinction coefficient is related to the absorption coefficient and describes how quickly light intensity decreases in an absorbing material according to Beer's Law. jawoollam.com

Fluorescence Properties and Quantum Yield in Various Media

Table 1: Key Chemical and Spectroscopic Properties of this compound

PropertyValue/DescriptionSource
CAS Number34411-77-3
Empirical FormulaC₃₉H₄₅ClN₄O₄
Molecular Weight669.25
SynonymDimethyl{4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene}ammonium perchlorate
Chemical ClassPolymethine dye (Heptamethine cyanine derivative)Based on structure
Absorption Maximum (λmax)895 nm worldscientific.com
Relevance to NIR-I WindowFalls within the 650-950 nm biological window, beneficial for tissue penetration. nih.gov

Photophysical Stability and Degradation Pathways

Investigations into the photophysical stability of organic dyes typically involve assessing their resistance to degradation upon exposure to light, which can lead to loss of fluorescence or changes in absorption characteristics. Degradation pathways can involve photochemical reactions such as oxidation, reduction, or isomerization. While general principles of dye photostability and degradation are known slideshare.netgmp-compliance.org, specific pathways for this compound are not detailed in the available information.

Photostability under Prolonged Illumination

Photostability under prolonged illumination is a critical property for dyes used in applications requiring sustained light exposure, such as imaging or sensing. This property is often quantified by measuring the rate of signal decrease under defined illumination conditions. Although the importance of photostability for fluorescent probes is recognized nih.gov, specific data on how this compound performs under prolonged illumination was not found. Studies on other NIR-absorbing species, like certain J-aggregates, evaluate photostability by monitoring signal changes after numerous laser pulses nih.gov.

Thermal and Chemical Stability in Biological Systems

The stability of a compound in biological systems is influenced by temperature, pH, enzymatic activity, and interactions with other biological molecules. Thermal stability refers to the compound's resistance to degradation at physiological temperatures or during processes involving heating acs.orgresearchgate.netacs.org. Chemical stability in biological media involves resistance to reactions like hydrolysis or oxidation catalyzed by the biological environment slideshare.netcopernicus.org. While the general challenges in assessing the stability of complex molecules in biological contexts are acknowledged sps.nhs.uknih.gov, specific data on the thermal and chemical stability of this compound within biological systems is not available in the search results.

Advanced Formulation and Nanocarrier Engineering of Ir 895

Rationale for Nanoscale Delivery Systems for IR-895

The primary rationale for employing nanoscale delivery systems for this compound stems from its lipophilicity. This characteristic leads to poor aqueous solubility, which can limit its bioavailability and distribution in the body. acs.org Encapsulation within nanocarriers can effectively solubilize this compound in aqueous media, allowing for systemic administration and improved tissue penetration. acs.orgmdpi.com Furthermore, nanocarriers can protect this compound from degradation, prolong its circulation half-life, and facilitate its accumulation at target sites through passive or active targeting mechanisms. nih.govnih.govacs.org The size of nanocarriers is a critical factor influencing their circulation time and ability to accumulate in tumors via the enhanced permeability and retention (EPR) effect. nih.govacs.org

Liposomal Encapsulation of this compound

Liposomes, self-assembling spherical vesicles composed of lipid bilayers, are widely used nanocarriers due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. mdpi.comacs.org For lipophilic compounds like this compound, encapsulation within the lipid bilayer of liposomes is a common strategy. acs.org

Methodologies for Integrating Lipophilic this compound into Liposome (B1194612) Structures

Integrating lipophilic this compound into liposome structures typically involves incorporating the dye during the liposome preparation process. A common method involves dissolving the lipophilic dye, such as this compound, along with the lipid components (e.g., Egg PC) in an organic solvent. acs.org This organic solution is then added to an aqueous phase under stirring, followed by sonication to form liposomes with the dye integrated into the lipid bilayer. acs.org The ratio of lipid to dye is a key parameter that can influence the encapsulation efficiency. acs.org Other methods for liposome preparation, such as thin-film hydration followed by extrusion or sonication, reverse-phase evaporation, and heating methods, can also be adapted for the encapsulation of lipophilic compounds by incorporating the compound into the lipid mixture before hydration. nih.govntno.org The choice of method can influence the size, lamellarity, and encapsulation efficiency of the resulting liposomes. nih.gov

Impact on Aqueous Dispersibility and Circulation Kinetics

Liposomal encapsulation significantly enhances the aqueous dispersibility of lipophilic this compound. By sequestering the dye within the lipid bilayer, liposomes allow for its stable dispersion in aqueous solutions, overcoming the limitations of its poor water solubility. acs.org This improved dispersibility is crucial for systemic administration and effective distribution within the body. acs.orgmdpi.com While the provided search results specifically mention the impact of phage integration on the solubility of NIR dyes in water compared to unmodified liposomes, the general principle of liposomal encapsulation improving the aqueous dispersibility of lipophilic compounds is well-established in the literature. acs.orgmdpi.comacs.org The size and surface properties of liposomes also play a significant role in their circulation kinetics. Smaller liposomes (typically ≤ 100 nm for some applications) generally exhibit longer circulation times by evading rapid clearance by the reticuloendothelial system. acs.org Surface modification, such as PEGylation, can further prolong circulation time and reduce immunogenicity. nih.gov

Phage Nanosome Formulations of this compound

Phage nanosomes represent a novel class of nanocarriers that combine the properties of liposomes with bacteriophages (phages). acs.org These hybrid structures have shown promise in enhancing the properties of encapsulated molecules, including NIR dyes like this compound. acs.org

Synthesis and Characterization of this compound-Loaded Phage Nanosomes

The synthesis of this compound-loaded phage nanosomes involves modifying liposomes with bacteriophage lambda. acs.org The process typically begins with the synthesis of NIR dye-loaded liposomes, for instance, using methods like dissolving lipids and the dye in ethanol (B145695) and adding the mixture to water under stirring, followed by sonication. acs.org These liposomes are then modified with phages to form phage nanosomes. acs.org Characterization of phage nanosomes involves techniques to assess their physical and optical properties. Scanning electron microscopy (SEM) can be used to visualize the morphology and size of the phage particles. acs.org UV-visible absorbance and fluorescence spectroscopy are employed to evaluate the optical properties of the dye-loaded nanosomes. acs.org

Influence of Phage Integration on Optical and Photothermal Attributes

The integration of phages into liposome structures to form phage nanosomes has been shown to influence the optical and photothermal attributes of encapsulated NIR dyes, including this compound. acs.org Studies have observed an increase in the UV-vis absorbance of various NIR dyes, including this compound, when encapsulated in phage nanosomes compared to unmodified liposomes at the same dye concentration. acs.org This suggests that the phage component enhances the solubility of these dyes in water, which can contribute to improved optical properties. acs.org The enhancement in fluorescent properties, however, appears to be dependent on the water solubility of the specific dye. acs.org The development of phage nanosomes has been explored with the aim of enhancing the optical and photothermal transduction properties of loaded NIR dyes for potential theranostic applications. acs.org

Other Nanoparticle-Based Strategies for this compound Delivery

Beyond commonly explored carriers like liposomes, various other nanoparticle platforms have been investigated for the delivery of this compound or related NIR dyes. These strategies aim to improve solubility, stability, circulation time, and accumulation at target sites.

Polymeric nanoparticles represent a significant class of nanocarriers explored for drug delivery applications due to their tunable physicochemical properties, such as size, shape, architecture, charge, and surface functionality. nih.govscirp.org They can encapsulate a diverse range of therapeutic cargo and release it in response to internal or external stimuli. nih.gov While general polymeric nanoparticle research is extensive, specific applications for this compound involve leveraging the polymer matrix to encapsulate or conjugate the dye, potentially enabling controlled release or enhanced cellular uptake. Light-responsive polymeric nanoparticles, for instance, are being explored for retinal drug delivery, where NIR light can trigger drug release. unipi.it

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are other lipid-based nanoparticle subclasses that have been investigated. wikipedia.org SLNs, composed of a solid lipid core, can incorporate lipophilic compounds like some NIR dyes. wikipedia.org Research has explored SLNs laden with cyanine-type dyes such as IR-780, a related NIR dye, for applications in cancer treatment, demonstrating their potential as nanocarriers. nih.gov These systems can offer advantages such as improved drug stability and controlled release. wikipedia.org

Dendrimers, highly branched polymeric structures, have also been explored as nanocarriers. dntb.gov.uanih.gov Their well-defined structure and multiple functionalizable surface groups make them suitable for conjugating or encapsulating therapeutic agents and imaging probes. nih.gov While direct studies with this compound encapsulated or conjugated to dendrimers are less common in the provided results, dendrimer-functionalized upconversion nanoparticles have been used for NIR-triggered photodynamic therapy, indicating the potential of dendrimers in NIR-activated systems. mdpi.com Polyamidoamine (PAMAM) dendrimers, for example, have been functionalized for targeted co-delivery of multiple therapeutic agents, highlighting their capacity as versatile nanocarriers. researchgate.net

Magnetic nanoparticles, particularly iron oxide nanoparticles (IONPs), have emerged as promising scaffolds for biomedical applications, including drug delivery and imaging. beilstein-journals.orgcardiff.ac.uk Multifunctional magnetic nanoparticles, sometimes coated with materials like polydopamine (PDA), can exhibit strong NIR absorption and be utilized for drug delivery, potentially under the influence of a magnetic field. beilstein-journals.org Research has shown the synthesis and characterization of drug-loaded magnetic nanoparticles with controlled release capabilities at specific pH levels. beilstein-journals.org While this compound is a dye and not a magnetic material itself, it could potentially be incorporated into or conjugated onto the surface of such magnetic nanoparticles to create a multimodal theranostic system, combining imaging and therapy capabilities.

The physicochemical properties of these nanoparticle systems, such as size, surface charge, and shape, significantly influence their biological interactions, including circulation time, biodistribution, and cellular internalization. nih.govscirp.org For instance, PEGylation of nanocarriers is a common strategy to increase their circulation time and enhance accumulation at tumor sites via the enhanced permeability and retention (EPR) effect. nih.govnih.gov

Bioconjugation and Ligand-Directed Targeting Strategies

Bioconjugation and ligand-directed targeting strategies are employed to enhance the specificity of this compound delivery to desired cells or tissues, thereby minimizing off-target effects and improving therapeutic outcomes. nih.govopenaccessjournals.com This involves chemically linking this compound, or its nanocarrier, to a targeting moiety that specifically recognizes receptors or markers overexpressed on the surface of target cells. openaccessjournals.comnih.gov

One approach involves the direct conjugation of the NIR dye or a photosensitizer to a targeting vehicle, such as peptides or oligonucleotides, to create drug conjugates with enhanced pharmacological properties for targeted applications. nih.gov For example, luminescent iridium-peptide nucleic acid bioconjugates have been synthesized as photosensitizers for singlet oxygen production, demonstrating a potential dual therapeutic approach. nih.gov

Alternatively, targeting ligands can be attached to the surface of nanocarriers encapsulating this compound or another therapeutic/imaging agent. nih.gov This allows the nanocarrier system to bind specifically to receptors on target cells, leading to increased accumulation and cellular uptake. nih.gov Various ligands have been explored for this purpose, including antibodies, peptides, and small molecules like folate, which target specific receptors like the epidermal growth factor receptor (EGFR) or folate receptor (FR) that are often overexpressed in cancer cells. nih.govnih.govacs.org

Research has demonstrated the successful conjugation of antibodies to the surface of nanoparticles, such as polymersomes or iron oxide nanoparticles, to achieve molecular specificity and targeted delivery. nih.govplos.org For instance, antibody-conjugated polymersomes encapsulating indocyanine green J (ICGJ), a related NIR absorber, have been developed for targeted photoacoustic cancer imaging, showing proportional photoacoustic signals to the level of cellular EGFR expression. nih.gov Similarly, heterobifunctional PEG ligands have been used to conjugate antibodies to iron oxide nanoparticles, improving colloidal stability and enabling targeted delivery. plos.org

The choice of ligand and the bioconjugation chemistry are critical for successful targeted delivery. The ligand should exhibit high affinity and specificity for the target receptor, and the conjugation method should not compromise the activity of either the ligand or the encapsulated/conjugated agent. nih.gov Multivalent designs, where multiple ligand molecules are attached to a single nanocarrier, can enhance binding to target cells, especially for ligands with lower binding affinities. nih.gov

Translational and Pre Clinical Applications of Ir 895 in Biomedical Research

Photothermal Therapy (PTT) Potential of IR-895 Formulations

Photothermal therapy is a therapeutic strategy that utilizes photothermal agents to convert light energy into heat, leading to the thermal ablation of target cells or tissues, such as cancer cells. nih.govnih.gov The effectiveness of PTT relies on the efficient absorption of light by a photothermal agent and the subsequent conversion of this absorbed energy into heat. frontiersin.orgnih.gov

Mechanisms of Light-to-Heat Conversion and Hyperthermia Induction

The mechanism of light-to-heat conversion by photothermal agents like this compound involves the absorption of photons, which excites the molecule to a higher energy state. nih.gov Non-radiative relaxation processes then occur, where this absorbed energy is released as heat through molecular vibrations and collisions with the surrounding environment. nih.govmdpi.com This localized heating leads to an increase in temperature in the vicinity of the photothermal agent. nih.gov

Hyperthermia, typically defined as temperatures ranging from 41 to 48 °C, can induce irreversible damage to cancer cells, while often having less impact on normal cells, which are generally more resistant to elevated temperatures. nih.govmdpi.comnih.gov Temperatures exceeding 50 °C can lead to rapid cell death through necrosis. mdpi.comnih.gov The localized hyperthermia generated by this compound formulations under NIR irradiation can induce cellular damage through mechanisms such as protein denaturation and inhibition of DNA synthesis and repair. nih.govmdpi.com

In Vitro Photothermal Ablation Studies

In vitro studies are crucial for evaluating the direct photothermal effect of this compound formulations on target cells. These studies typically involve incubating cells with varying concentrations of this compound or its formulations and then exposing them to NIR light at a specific wavelength and power density. ntno.org The viability of the cells after irradiation is then assessed using various assays. ntno.orgbeilstein-journals.org

Research findings in this area often demonstrate a dose-dependent and light-dose-dependent reduction in cell viability. For instance, studies might show that increasing the concentration of an this compound formulation or increasing the power density or duration of NIR irradiation leads to a greater percentage of cell death. ntno.org Live/dead staining is a common technique used to visualize the extent of cell killing, with live cells typically stained green and dead cells stained red. thno.org

Data from in vitro studies can be presented in tables showing the percentage of viable cells under different treatment conditions, such as varying concentrations of the this compound formulation and different laser parameters (wavelength, power density, exposure time). This data helps to determine the efficacy of the formulation and the optimal parameters for photothermal ablation at the cellular level.

In Vivo Therapeutic Outcomes in Disease Models

Translating in vitro findings to in vivo studies is a critical step in evaluating the therapeutic potential of this compound formulations. In vivo studies typically involve administering this compound formulations to animal models of diseases, such as tumor-bearing mice, followed by NIR irradiation of the target tissue. thno.orgchinesechemsoc.org The therapeutic outcomes are then monitored by assessing factors such as tumor growth inhibition, changes in tumor volume, and survival rates. chinesechemsoc.orgresearchgate.net

Studies have investigated the use of this compound or similar NIR dyes for PTT in various disease models. For example, research on an excretable NIR-II dye, IR-820 (which also absorbs in the NIR region), demonstrated its successful application in NIR-II fluorescence imaging and photothermal therapy of subcutaneous tumors in mice, leading to tumor inhibition. thno.org While specific detailed in vivo studies solely focused on this compound therapeutic outcomes in disease models were not extensively detailed in the search results, the principles and methodologies applied to similar NIR photothermal agents highlight the potential avenues for this compound research. chinesechemsoc.orgresearchgate.net

In vivo studies often involve monitoring tumor volume over time in different treatment groups (e.g., control, laser only, formulation only, formulation + laser). chinesechemsoc.orgresearchgate.net Infrared thermal imaging is frequently used to visualize and record the temperature changes in the tumor site during laser irradiation, confirming the photothermal effect in vivo. chinesechemsoc.orgresearchgate.net Histological analysis of excised tumor tissues can provide further evidence of treatment efficacy by showing a decrease in viable cancer cells and an increase in necrotic or apoptotic cells in the treated groups. chinesechemsoc.org

Photoacoustic Imaging (PAI) Enhancement using this compound

Photoacoustic imaging is a hybrid imaging modality that combines the advantages of optical imaging contrast with the spatial resolution of ultrasound imaging. mdpi.comnih.gov It relies on the photoacoustic effect, where light-absorbing molecules (chromophores) absorb pulsed laser light, leading to thermoelastic expansion and the generation of ultrasonic waves that are detected by ultrasound transducers to form an image. radiopaedia.orgresearchgate.netresearchgate.net this compound, being a NIR-absorbing dye, is a promising candidate for enhancing photoacoustic imaging contrast in biological tissues. nih.gov

Fundamental Principles of Photoacoustic Signal Generation with this compound Formulations

The generation of a photoacoustic signal with this compound formulations is based on the principle of the photoacoustic effect. radiopaedia.orgresearchgate.netresearchgate.net When an this compound formulation in biological tissue is irradiated with short pulses of NIR light at its absorption wavelength (around 895 nm), the this compound molecules absorb the light energy. nih.govslideshare.net This absorbed energy is rapidly converted into heat, causing a localized and transient thermoelastic expansion of the surrounding tissue. radiopaedia.orgresearchgate.netresearchgate.net This expansion generates broadband ultrasonic waves, which propagate through the tissue and are detected by an ultrasound transducer. radiopaedia.orgresearchgate.netresearchgate.net The detected ultrasonic signals are then processed to reconstruct an image that reflects the distribution of the light-absorbing this compound formulation within the tissue. radiopaedia.orgresearchgate.netresearchgate.net

The magnitude of the photoacoustic signal generated is directly proportional to the optical absorption coefficient of the this compound formulation at the excitation wavelength, the local light fluence, and the Gruneisen parameter of the tissue (which relates thermal expansion to pressure). nih.gov Therefore, formulations with high optical absorption in the NIR region, like this compound, are effective photoacoustic contrast agents. nih.govslideshare.net

Optimization of Photoacoustic Contrast in Biological Tissues

Optimizing photoacoustic contrast using this compound formulations involves several considerations, including the formulation itself, the concentration of this compound, and the imaging parameters. The formulation of this compound into nanoparticles or other delivery systems can improve its stability, targeting, and accumulation in the desired tissue, thereby increasing the local concentration of the chromophore and enhancing the photoacoustic signal. nih.govslideshare.netspiedigitallibrary.org For instance, studies with indocyanine green (ICG), another NIR dye, have shown that formulating it into J-aggregates or encapsulating it in nanoparticles can significantly enhance its photoacoustic signal compared to the free dye. nih.govslideshare.netspiedigitallibrary.org Given that this compound also absorbs around 895 nm, similar formulation strategies could be explored to optimize its photoacoustic properties. nih.gov

The concentration of the this compound formulation in the target tissue directly impacts the photoacoustic signal strength; higher concentrations generally lead to stronger signals and improved contrast. nih.gov However, the optimal concentration needs to be determined through empirical studies to balance signal enhancement with potential off-target accumulation or toxicity (although toxicity is excluded from this discussion).

Imaging parameters, such as the excitation wavelength and laser fluence, also play a crucial role in optimizing photoacoustic contrast. Exciting this compound at or near its peak absorption wavelength (around 895 nm) will maximize light absorption and thus photoacoustic signal generation. nih.govslideshare.net The laser fluence (energy per unit area) also affects the signal strength, with higher fluence generally producing stronger signals, although care must be taken to stay within safe limits for biological tissues. nih.gov

Furthermore, optimizing the detection of photoacoustic signals involves selecting appropriate ultrasound transducers and signal processing algorithms to maximize the signal-to-noise ratio and improve image quality. radiopaedia.orgresearchgate.netnih.gov The depth of imaging is also a factor, as light scattering and absorption in tissue attenuate the light and the photoacoustic signal with increasing depth. mdpi.com Utilizing NIR wavelengths, where tissue has lower absorption and scattering, helps to improve imaging depth. nih.govfrontiersin.orgmdpi.com

Data related to photoacoustic contrast optimization might include studies comparing the photoacoustic signal intensity generated by different formulations of this compound, varying concentrations, or different excitation wavelengths. This data can be presented graphically or in tables showing signal amplitude or contrast-to-noise ratio under different conditions.

Near-Infrared Fluorescence Imaging (NIRFI) Capabilities

Near-infrared fluorescence imaging (NIRFI) utilizes fluorophores that emit light in the NIR region of the electromagnetic spectrum, typically between 700 and 1700 nm rsc.orgfudan.edu.cnthno.org. This spectral window is advantageous for biological imaging due to reduced scattering and absorption of light by biological tissues, such as water, hemoglobin, and lipids, compared to visible light rsc.orgfudan.edu.cnthno.orgnih.govfluorofinder.com. This results in increased tissue penetration depth and improved signal-to-background ratios, which are crucial for in vivo applications rsc.orgfudan.edu.cnthno.orgnih.govnih.gov. The intrinsic fluorescence of many biomolecules is also less significant in the NIR range, further enhancing the signal-to-noise ratio when using exogenous NIR contrast agents nih.govnih.govresearchgate.net.

As a dye with a λmax at 895 nm, this compound falls within the traditional first near-infrared window (NIR-I, 700–900 nm) rsc.orgthno.orgresearchgate.net. This positions it as a potential candidate for NIRFI applications where the benefits of reduced autofluorescence and increased tissue penetration compared to visible light are desired nih.govfluorofinder.comresearchgate.net. While general advantages of NIR fluorophores for cellular imaging, reduced autofluorescence, and increased penetration depth are well-documented fluorofinder.com, specific detailed research findings on the NIRFI capabilities and performance characteristics of this compound itself were not extensively available in the consulted sources.

In Vivo Bioimaging and Image-Guided Procedures

In vivo bioimaging allows for the non-invasive visualization of biological processes within living organisms fudan.edu.cnnih.govmdpi.com. Optical bioimaging in the NIR window, particularly the NIR-II window (1000-1700 nm), offers advantages such as high resolution and deeper tissue penetration, making it suitable for monitoring dynamic biological processes fudan.edu.cnnih.gov. Image-guided procedures utilize imaging technologies to assist in medical interventions, enabling greater precision and minimally invasive approaches zu.edu.pkdiagnosticradiologists.comrsroc.org.twcityofhope.orgnih.gov. Interventional radiology (IR) procedures, for example, often employ imaging modalities like X-ray, CT, or MRI for guidance diagnosticradiologists.comcityofhope.org. Fluorescence imaging, including NIRFI, is also explored for image-guided surgery to improve visualization of critical structures or cancerous tissues thno.orgnih.gov.

Multifunctional Theranostic Platforms Incorporating this compound

Theranostics represents an emerging field that combines diagnostic and therapeutic capabilities within a single platform acs.orgcern.chmdpi.com. Nanoparticle-based systems are frequently explored for theranostic applications, allowing for targeted delivery of imaging agents and therapeutic payloads cern.chmdpi.com. Near-infrared dyes are valuable components in theranostic platforms, particularly for image-guided therapy and photothermal therapy (PTT) thno.orgmdpi.comnih.gov. In PTT, NIR light is used to excite photothermal agents, which convert the absorbed light into heat to ablate target cells, such as cancer cells mdpi.comnih.gov.

Research has explored the incorporation of various NIR dyes into nanocarriers to enhance their properties for theranostic applications acs.orgmdpi.com. One study investigated the role of phage nanosomes in enhancing the optical and photothermal properties of existing NIR dyes, including this compound acs.org. In this research, this compound was successfully loaded into liposomes and phage nanosomes alongside other lipophilic, amphiphilic, and hydrophilic NIR dyes acs.org. This indicates the potential of this compound as a component in nanoparticle-based theranostic platforms. The study aimed to evaluate the role of phages in enhancing the optical and photothermal transduction properties of the loaded NIR dyes acs.org. While the snippet confirms this compound's inclusion in this study for theranostic purposes within phage nanosomes, specific detailed data on the enhanced optical or photothermal performance of this compound itself within these nanosomes, compared to its free form or other dyes in the study, was not provided in the search result.

Based on the available information, the primary reported application of this compound in a multifunctional theranostic context from the provided sources is its incorporation into phage nanosomes for potential enhanced optical and photothermal properties.

Comparative Analysis, Challenges, and Future Directions for Ir 895 Research

Comparative Performance Assessment of IR-895 with Other Near-Infrared Dyes (e.g., Indocyanine Green, IR780, IR820)

Comparing this compound with other NIR dyes like ICG, IR780, and IR820 is essential for determining its suitability for specific applications. These comparisons highlight the unique attributes of each dye and inform the selection of the most appropriate agent for a given purpose.

Benchmarking Optical Properties and Photothermal Conversion Efficiencies

Near-infrared dyes are valuable for bioimaging and photothermal therapy due to their ability to absorb and emit light in the NIR window, where tissue autofluorescence and light scattering are minimized rsc.orgchinesechemsoc.org. The optical properties of NIR dyes, including absorption and emission wavelengths and fluorescence quantum yields, are critical parameters for their performance. Photothermal conversion efficiency (PCE), which quantifies the conversion of absorbed light into heat, is particularly important for photothermal therapy applications.

Studies comparing NIR dyes have shown variations in their optical and photothermal characteristics. For instance, IR820 has been reported to have a lower fluorescent quantum yield compared to ICG but exhibits less dependence of the emission peak location on concentration. nih.gov While IR820 generated lower peak temperatures than ICG in hyperthermia applications, both dyes demonstrated significant cell growth inhibition at comparable concentrations. nih.gov IR780 is noted for a high molar extinction coefficient and fluorescence quantum yield, along with tumor targeting ability. mdpi.com Its photothermal conversion efficiency has been reported in the range of 7.6–10.7%. mdpi.com ICG, a widely used clinical dye, has a peak spectral absorption at about 800 nm and emits fluorescence between 750 nm and 950 nm, with maximum values around 810 nm in water and 830 nm in blood. wikipedia.org The optical properties of ICG and IR820 in different solvents, such as water, methanol, and dimethyl sulfoxide, show broadband absorption in the range of 200-900 nm and fluorescence emission extending above 950 nm. researchgate.net

Research indicates that encapsulating NIR dyes like IR895, IR820, IR780, and ICG within nanosomes can enhance their UV-Vis absorbance, suggesting improved water solubility. acs.org Furthermore, the photothermal transduction properties of IR780 and ICG were enhanced when encapsulated within phage nanosomes compared to liposomes. acs.org

While specific detailed comparative data on the photothermal conversion efficiency of this compound alongside ICG, IR780, and IR820 is less readily available in the provided context, the general principles of benchmarking these properties involve assessing their absorption and emission spectra, fluorescence quantum yields, and their ability to generate heat upon laser irradiation.

Here is a table summarizing some reported optical properties of the compared dyes:

DyeMaximum Absorption Wavelength (nm)Maximum Emission Wavelength (nm)Fluorescence Quantum YieldPhotothermal Conversion Efficiency (%)
ICG~800 wikipedia.org810 (water), 830 (blood) wikipedia.orgVaried uclan.ac.ukresearchgate.netVaried acs.org
IR780780 mdpi.comsigmaaldrich.cnVaried researchgate.netnih.govHigh mdpi.com7.6–10.7 mdpi.com
IR820Varied researchgate.net820 sigmaaldrich.comLower than ICG nih.govLower than ICG nih.gov
This compound895 Varied rsc.orgVaried acs.orgVaried acs.org

Note: Data for this compound is less comprehensive in the provided snippets compared to other dyes.

Differences in Biocompatibility and Pharmacokinetic Profiles

Biocompatibility and pharmacokinetic profiles are crucial factors determining the clinical applicability of NIR dyes. Biocompatibility refers to the ability of a material to perform appropriately in a biological context without eliciting an undesirable local or systemic response. Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by the body.

ICG is known to bind tightly to plasma proteins, primarily albumin, which confines it to the vascular system. wikipedia.orgmacsenlab.com It has a short half-life of 150 to 180 seconds and is exclusively cleared by the liver into bile. wikipedia.orgmacsenlab.com This rapid clearance and protein binding influence its distribution and retention in tissues.

Compared to ICG, some novel hydrophilic cyanine (B1664457) dyes structurally related to ICG have shown increased hydrophilicity and less plasma protein binding (< 50%), leading to different pharmacokinetic properties. researchgate.net One such derivative exhibited a considerably enhanced tissue-efflux half-life (73 min in tumor tissue) compared to ICG (less than 10 min). researchgate.net

IR820 has demonstrated improved in vitro and in vivo stability compared to ICG. nih.gov In rats, IR820 resulted in a significantly more intense fluorescence signal and higher organ dye content than ICG 24 hours post-administration. nih.gov

While detailed information on the specific biocompatibility and pharmacokinetic profile of this compound in comparison to these dyes is limited in the provided search results, research into improving the stability and circulation time of NIR dyes like this compound often involves strategies that also impact their pharmacokinetic behavior, such as encapsulation in nanoparticles or chemical modifications. The low cytotoxicity of IR-820 in vitro has been noted, suggesting good initial biocompatibility for this related cyanine dye. nih.gov

Addressing Research Challenges for Enhanced Clinical Relevance

Despite the potential of NIR dyes like this compound, several research challenges need to be addressed to enhance their clinical relevance. These include improving their stability in biological environments and overcoming limitations in tissue penetration.

Strategies for Improving In Vivo Stability and Circulation Time

The stability of organic dyes in biological systems is a significant challenge, as they can be susceptible to degradation, photobleaching, and aggregation, leading to decreased fluorescence intensity and reduced efficacy. nih.govdntb.gov.ua Strategies to improve the in vivo stability and circulation time of NIR dyes include encapsulation in nanoparticles, chemical modifications, and conjugation to stabilizing molecules.

Encapsulation within nanoparticles, such as liposomes, polymeric micelles, or inorganic nanoparticles, can protect the dyes from degradation and reduce aggregation, thereby prolonging their circulation time in the bloodstream. researchgate.netacs.org For example, IR820 encapsulated in polycaprolactone (B3415563) glycol chitosan (B1678972) composite nanoparticles has been explored for cancer therapy. sigmaaldrich.comsigmaaldrich.com Similarly, encapsulating IR820 and Doxorubicin in nanoparticles has shown enhanced stability and pH-responsive release profiles. nih.gov

Chemical modifications, such as PEGylation (conjugation with polyethylene (B3416737) glycol), can increase the hydrophilicity of the dyes and reduce non-specific binding to proteins and cells, leading to improved circulation time and stability. mdpi.com However, repeated PEGylation can sometimes lead to the development of anti-PEG antibodies. mdpi.com

Another strategy involves the development of prodrugs or the incorporation of dyes into vesicular systems, which can improve solubility, pharmacokinetics, cellular absorption, and stability. researchgate.net

Overcoming Tissue Penetration Limitations

The penetration depth of light in biological tissues is a major limitation for optical imaging and photothermal therapy, particularly for deep-seated lesions. Light scattering and absorption by tissue components like hemoglobin, water, and melanin (B1238610) significantly attenuate light intensity as it passes through tissue. chinesechemsoc.orgchinesechemsoc.org

Strategies to overcome tissue penetration limitations include utilizing NIR light in the second biological window (NIR-II, 1000-1400 nm), where light scattering is reduced compared to the first NIR window (NIR-I, 780-1000 nm). chinesechemsoc.org While this compound absorbs at 895 nm, placing it at the edge of the NIR-I window, research into dyes with longer emission wavelengths, such as those emitting between 895-940 nm or even up to 1285 nm, is ongoing to improve penetration depth. rsc.org

Other strategies focus on modifying the tissue itself to reduce light scattering. Optical clearing techniques aim to reduce the refractive index inhomogeneity within tissues, thereby increasing light transmittance. chinesechemsoc.org For instance, treatment with glycerol (B35011) has shown to significantly increase the transmittance of 1064 nm light through porcine skin. chinesechemsoc.org

The development of in vivo self-illuminating light sources is another important research area, as this would bypass the need for external light penetration through tissue. mednexus.org

Future Trajectories in this compound Research and Development

Future research directions for this compound are likely to focus on enhancing its properties and exploring new applications based on its NIR characteristics. Building upon the strategies to improve stability and tissue penetration, future work may involve developing novel nanoformulations specifically optimized for this compound to enhance its in vivo performance and targeting capabilities. This could include exploring different types of nanoparticles, surface modifications, and targeting ligands to achieve specific accumulation in diseased tissues and minimize off-target effects.

Further research is needed to comprehensively benchmark the photothermal conversion efficiency and fluorescence quantum yield of this compound in various environments and compare these directly with established dyes like ICG and IR780 under standardized conditions. This would provide clearer data for selecting this compound for specific photothermal or imaging applications.

Exploring the potential of this compound in combination therapies, such as synergistic photothermal immunotherapy, similar to studies conducted with IR820, represents another promising avenue. sigmaaldrich.com Investigating its use in theranostic applications, combining diagnostic imaging and therapy, is also a likely future direction.

The synthesis of novel derivatives of this compound with modified structures to tune their optical properties, improve stability, or enhance targeting is an ongoing area of research for NIR dyes and would be relevant for this compound. rsc.orguclan.ac.uk This could involve modifying the core structure or adding functional groups to improve hydrophilicity, reduce aggregation, or enable conjugation to biomolecules.

Finally, as research progresses, preclinical and eventually clinical studies would be necessary to evaluate the safety, efficacy, and pharmacokinetic profile of this compound and its formulations in relevant disease models.

Innovations in Synthesis and Scalability

Information detailing recent innovations in the synthesis or methods for achieving scalable production of the chemical compound this compound was not found in the provided search results. While general principles and examples of scalable synthesis for other compounds and materials exist uhasselt.beresearchgate.netacs.org, specific research on improving the synthesis or scalability of this compound was not identified.

Q & A

Q. How to establish baseline thermal measurements using IR-895 in controlled laboratory settings?

Methodological Answer:

  • Calibration Protocols : Use certified blackbody radiation sources (e.g., temperatures spanning 20°C–500°C) to calibrate this compound. Validate against traceable standards (e.g., NIST-certified thermocouples) to ensure accuracy within ±1% .
  • Environmental Controls : Conduct experiments in humidity-controlled chambers (30–50% RH) and minimize airflow to reduce thermal noise. Document ambient conditions in metadata .
  • Data Validation : Perform triplicate measurements at each calibration point, applying statistical filters (e.g., moving averages) to mitigate transient anomalies .

Q. What are standardized protocols for minimizing emissivity-related errors in this compound data acquisition?

Methodological Answer:

  • Surface Preparation : Coat samples with high-emissivity materials (e.g., matte black paint, ε ≥ 0.95) to standardize surface properties. Avoid reflective or translucent materials unless explicitly studying emissivity variations .
  • Emissivity Adjustment : Use this compound’s built-in emissivity correction tool, cross-referenced with values from published databases (e.g., Thermophysical Properties of Matter). Validate adjustments via comparative analysis with contact thermometry .

Advanced Research Questions

Q. How to resolve contradictory thermal data from this compound when analyzing dynamic heat flux in non-uniform materials?

Methodological Answer:

  • Spatiotemporal Resolution Enhancement : Combine this compound’s data with high-speed thermographic recordings (≥100 Hz) to capture rapid thermal transients. Apply Fourier transform analysis to isolate frequency-specific anomalies .
  • Multi-Sensor Fusion : Integrate this compound outputs with complementary datasets (e.g., thermocouple arrays, infrared spectroscopy) to triangulate discrepancies. Use machine learning models (e.g., random forests) to weight sensor contributions based on contextual reliability .
  • Uncertainty Quantification : Perform Monte Carlo simulations to model error propagation from emissivity, ambient conditions, and sensor drift. Report confidence intervals for key parameters (e.g., thermal diffusivity) .

Q. What methodologies optimize this compound for studying phase transitions in metastable materials under varying pressure conditions?

Methodological Answer:

  • Pressure-Temperature Coupling : Use a vacuum chamber with IR-transparent windows (e.g., zinc selenide) to maintain pressure gradients while allowing thermal imaging. Calibrate this compound’s response to pressure-induced emissivity shifts using reference materials (e.g., gallium) .
  • Time-Resolved Analysis : Employ pulsed heating techniques synchronized with this compound’s frame rate to isolate phase-change thresholds. Apply edge detection algorithms to identify nucleation sites in thermal images .

Data Contradiction and Validation

Q. How to address inconsistencies between this compound thermal profiles and computational fluid dynamics (CFD) simulations?

Methodological Answer:

  • Boundary Condition Alignment : Ensure CFD models replicate experimental conditions (e.g., material properties, convection coefficients) with ≤5% deviation. Use this compound’s spatial temperature maps to refine mesh granularity in simulations .
  • Sensitivity Analysis : Identify parameters most affecting divergence (e.g., emissivity assumptions, boundary layer effects) via Sobol indices. Recalibrate models iteratively using this compound data as ground truth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.